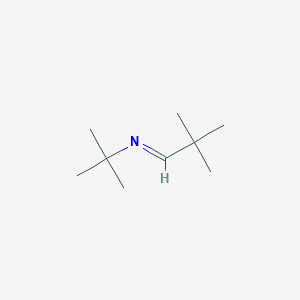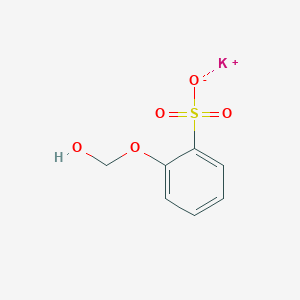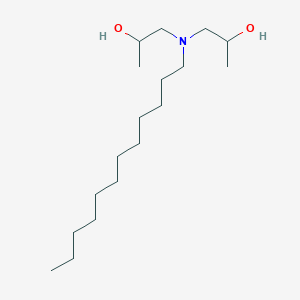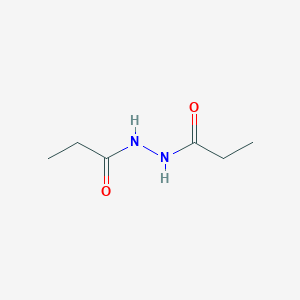![molecular formula C5H21N3O7P2 B075142 Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate CAS No. 1186-30-7](/img/structure/B75142.png)
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
Overview
Description
Mechanism of Action
Target of Action
Dimethylallyl Pyrophosphate (DMAPP) triammonium salt is an isoprenoid precursor . It is an isomer of Isopentenyl Pyrophosphate (IPP), which exists in virtually all life forms .
Mode of Action
DMAPP triammonium salt interacts with its targets through the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between DMAPP and IPP . This interaction leads to changes in the structure of the target molecules, enabling them to participate in various biochemical reactions.
Biochemical Pathways
DMAPP triammonium salt is a product of both the mevalonate pathway and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway of isoprenoid precursor biosynthesis . These pathways are crucial for the synthesis of a wide range of isoprenoid compounds, which are involved in various biological functions.
Result of Action
The molecular and cellular effects of DMAPP triammonium salt’s action are primarily related to its role as an isoprenoid precursor. It contributes to the synthesis of a variety of isoprenoid compounds, which have diverse roles in cellular processes .
Biochemical Analysis
Biochemical Properties
Dimethylallyl Pyrophosphate (triammonium salt) plays a significant role in biochemical reactions. It is an isomer of isopentenyl pyrophosphate (IPP) and exists in virtually all life forms . The enzyme isopentenyl pyrophosphate isomerase catalyzes isomerization between Dimethylallyl Pyrophosphate (triammonium salt) and IPP .
Cellular Effects
The effects of Dimethylallyl Pyrophosphate (triammonium salt) on cells and cellular processes are primarily related to its role as an isoprenoid precursor. It influences cell function by participating in the synthesis of isoprenoids, which are involved in various cellular processes, including membrane structure, protein modification, and signaling .
Molecular Mechanism
At the molecular level, Dimethylallyl Pyrophosphate (triammonium salt) exerts its effects through its involvement in the biosynthesis of isoprenoids. It serves as a substrate for the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between Dimethylallyl Pyrophosphate (triammonium salt) and IPP .
Metabolic Pathways
Dimethylallyl Pyrophosphate (triammonium salt) is involved in the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . It interacts with the enzyme isopentenyl pyrophosphate isomerase in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: DMAPP (ammonium salt) can be synthesized through the reaction of dimethyl phosphate and formyl chloride . The reaction typically involves the use of a solvent such as methanol or water, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, DMAPP (ammonium salt) is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity . The process involves the use of automated systems to monitor and adjust the reaction parameters, such as temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions: DMAPP (ammonium salt) undergoes various chemical reactions, including:
Condensation Reactions: It reacts with isopentyl pyrophosphate to form geranyl pyrophosphate, which can further react to form farnesyl pyrophosphate.
Isomerization: The enzyme isopentenyl pyrophosphate isomerase catalyzes the isomerization between DMAPP and isopentenyl pyrophosphate.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of enzymes such as farnesyl diphosphate synthase under physiological conditions.
Isomerization: Requires the presence of isopentenyl pyrophosphate isomerase and occurs under mild conditions.
Major Products:
Geranyl Pyrophosphate: Formed from the condensation of DMAPP with isopentyl pyrophosphate.
Farnesyl Pyrophosphate: Formed from the further reaction of geranyl pyrophosphate with another molecule of isopentyl pyrophosphate.
Scientific Research Applications
DMAPP (ammonium salt) has a wide range of applications in scientific research:
Comparison with Similar Compounds
DMAPP (ammonium salt) is unique due to its role as an isoprenoid precursor and its involvement in both the mevalonate and MEP pathways . Similar compounds include:
Isopentenyl Pyrophosphate (IPP): An isomer of DMAPP that also participates in isoprenoid biosynthesis.
Geranyl Pyrophosphate (GPP): Formed from the condensation of DMAPP and isopentyl pyrophosphate.
Farnesyl Pyrophosphate (FPP): A downstream product in the isoprenoid biosynthesis pathway.
DMAPP (ammonium salt) stands out due to its versatility and essential role in the biosynthesis of a wide range of biologically important molecules .
Properties
IUPAC Name |
triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNGGIXIOHBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861894 | |
| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-30-7 | |
| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)


